2,2'-(1,2-PHENYLENE)BIS-1H-IMIDAZOLE
Description
Contextualizing N-Heterocyclic Ligands in Modern Chemistry
N-heterocyclic ligands, a class of organic compounds containing at least one nitrogen atom within a heterocyclic ring, are of paramount importance in modern chemistry. nih.gov Their ability to coordinate with a wide range of metal ions has led to their extensive use in catalysis, materials science, and bioinorganic chemistry. A prominent subclass of N-heterocyclic ligands is N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating properties and their ability to form stable metal complexes. nih.govnih.govnih.gov While 2,2'-(1,2-phenylene)bis-1H-imidazole is not an NHC, the foundational imidazole (B134444) units are precursors to such structures and share the ability to act as potent ligands for various metal centers. The study of such N-heterocyclic ligands is crucial for the development of new catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. nih.gov
Historical Development and Evolution of Bis-Imidazole Ligands
The study of bis-imidazole ligands has evolved significantly over the past few decades. rsc.org Early research focused on simple bis(imidazole) derivatives and their coordination to transition metals. rsc.orgwhitehouse.gov A significant area of development has been in the synthesis of coordination polymers, where bis-imidazole ligands act as linkers between metal centers to create extended one-, two-, or three-dimensional structures. mdpi.comresearchgate.net For example, the flexible ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix) has been extensively used to construct a vast number of coordination polymers with diverse topologies and functions. mdpi.com The choice of a rigid or semi-rigid linker, such as the phenylene group in this compound, can impart specific geometric constraints on the resulting metal complexes, influencing their properties and potential applications. researchgate.net
Fundamental Research Significance of this compound Architectures
The architecture of this compound, with two imidazole rings connected by a 1,2-phenylene (ortho-phenylene) bridge, presents a unique "pincer-like" arrangement of nitrogen donor atoms. This specific geometry makes it a compelling ligand for the formation of chelate complexes with metal ions. The ortho-positioning of the imidazole groups can enforce a specific coordination geometry around the metal center, which is a key aspect in the design of catalysts and functional materials.
Research into related structures provides insight into the potential significance of this specific isomer. For instance, the coordination chemistry of ligands with similar bis-chelating N-donor sites is well-established, with applications in areas such as catalysis and materials science. beilstein-archives.org The rigid phenylene linker, in contrast to more flexible alkyl or ether linkers, is expected to result in more defined and predictable coordination geometries. While specific research on this compound is not as extensive as for its 1,4-phenylene (para) isomer, the fundamental principles of coordination chemistry suggest its potential for creating unique metal complexes. The synthesis of related benzimidazole (B57391) derivatives, often achieved through the condensation of o-phenylenediamines with dicarboxylic acids or aldehydes, provides established synthetic routes that could be adapted for the preparation of this compound. nih.govacs.org
A closely related compound, 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid), has been used to construct coordination polymers, highlighting the utility of the 1,2-phenylenebis(imidazole) framework as a building block in materials chemistry. nih.gov The presence of the imidazole N-H protons also allows for the formation of hydrogen-bonding networks, which can play a crucial role in the supramolecular assembly and crystal engineering of its metal complexes. acs.org
Scope and Academic Trajectories of this Research Synthesis
This article focuses exclusively on the chemical compound this compound. The scope is to provide a comprehensive overview based on the available scientific literature, structured around its fundamental chemistry. The academic trajectories for research on this compound and its derivatives point towards several promising areas:
Coordination Chemistry: The exploration of its coordination behavior with a wide range of transition metals and lanthanides to synthesize novel discrete complexes and coordination polymers.
Catalysis: The investigation of its metal complexes as catalysts for various organic transformations, leveraging the specific geometry imposed by the ortho-phenylene linker.
Materials Science: The use of this compound as a building block for functional materials, such as metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
Photophysical Properties: The study of the luminescence properties of its metal complexes, which could lead to applications in lighting, displays, and chemical sensing.
While direct and extensive research on this compound is still emerging, the foundational knowledge from the broader field of N-heterocyclic and bis-imidazole chemistry provides a strong basis for its future exploration and application.
Properties
CAS No. |
115563-45-6 |
|---|---|
Molecular Formula |
C12H10N4 |
Synonyms |
2,2/'-(1,2-PHENYLENE)BIS-1H-IMIDAZOLE |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 1,2 Phenylene Bis 1h Imidazole and Its Structural Analogues
Conventional Reaction Pathways for Bis-Imidazolesmdpi.com
The classical approaches to synthesizing bis-imidazoles, particularly those linked by a phenyl bridge, are largely extensions of well-established methods for single benzimidazole (B57391) ring formation. These conventional pathways often involve multi-step procedures that can be limited by harsh reaction conditions and moderate yields. semanticscholar.org
Condensation Reactions with Ortho-Phenylenediamine Derivativesnih.govmdpi.com
A cornerstone in the synthesis of the benzimidazole moiety, a key structural component of the target molecule, is the condensation reaction of an ortho-phenylenediamine derivative with a suitable carbonyl-containing compound. nih.govmdpi.com This approach is one of the most widely utilized for creating the fused imidazole (B134444) ring system. nih.gov
The two primary conventional routes involve:
Condensation with Carboxylic Acids: The reaction of o-phenylenediamine (B120857) with dicarboxylic acids or their derivatives (such as esters, nitriles, or acid chlorides) is a fundamental method. semanticscholar.orgmdpi.comnih.gov This pathway, however, often necessitates stringent conditions, including the use of strong acids (like polyphosphoric acid or mineral acids) and high temperatures to drive the dehydration and cyclization process. mdpi.comnih.gov
Condensation with Aldehydes: A more common alternative involves the condensation of o-phenylenediamine with aldehydes. beilstein-journals.org While this method is popular due to the wide availability of aldehydes, direct condensation can lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles and other side products, which complicates purification. researchgate.netniscpr.res.in The initial step is the formation of a Schiff base, which then undergoes oxidative cyclization. nih.gov
A general scheme for the synthesis of bis(benzimidazoles) involves refluxing a dicarboxylic acid, such as thiodiacetic acid, with o-phenylenediamine in a solution of 4 M HCl. mdpi.com This method can be adapted to produce a variety of symmetric and asymmetric bis(benzimidazoles). mdpi.com
Cyclization Strategies for Imidazole Ring Formationrsc.org
The formation of the imidazole ring is the critical step in these syntheses. Following the initial condensation, an intramolecular cyclization occurs to form the five-membered ring. In the reaction between o-phenylenediamine and an aldehyde, a Schiff base intermediate is formed first. This intermediate then undergoes an intramolecular nucleophilic attack, followed by an oxidative dehydrogenation (or cyclodehydrogenation) to yield the aromatic benzimidazole ring system. nih.govyoutube.com
Different strategies can be employed to facilitate this cyclization:
Oxidative Cyclization: This involves an oxidant to promote the final aromatization step. Various oxidants, from air to chemical reagents like hypervalent iodine, can be used. beilstein-journals.orgorganic-chemistry.org
Thermal or Acid-Promoted Cyclization: Heat or acid catalysts can be used to drive the dehydration and ring-closing steps, particularly when starting from carboxylic acids or their derivatives. nih.govmdpi.com
Transition-Metal-Free Cyclization: Methodologies using molecular iodine under basic conditions have been developed for the intramolecular C-H amidation of crude imines, allowing for the sequential synthesis of N-protected benzimidazoles without needing to purify the less stable condensation intermediates. organic-chemistry.org
These cyclization strategies are central to forming the stable heterocyclic core of 2,2'-(1,2-PHENYLENE)BIS-1H-IMIDAZOLE and its analogues. nih.govrsc.orgnih.gov
Advanced and Green Synthetic Approachesresearchgate.netrjptonline.orgchemmethod.com
In response to the limitations of conventional methods, significant research has focused on developing more efficient, environmentally friendly, and versatile synthetic routes. These advanced approaches often feature milder reaction conditions, shorter reaction times, higher yields, and simpler work-up procedures. chemmethod.com
Microwave-Assisted Synthetic Proceduresnih.gov
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. rjptonline.org For the synthesis of imidazole and benzimidazole derivatives, microwave irradiation provides a rapid and efficient heating method that can reduce reaction times from hours to minutes. rjptonline.orgasianpubs.org
Key findings in this area include:
The synthesis of 2-substituted aryl and alkyl benzimidazole derivatives using microwave irradiation showed a significant reduction in reaction time (by 96-98%) and an increase in yield (by 10-50%) compared to conventional heating. organic-chemistry.org
One-pot, multicomponent reactions under microwave conditions have been developed for synthesizing novel tri/tetrasubstituted imidazole derivatives. nih.gov
Solvent-free, microwave-assisted methods have been successfully employed for the synthesis of various imidazole derivatives, aligning with the principles of green chemistry. nih.govresearchgate.net For instance, the condensation of o-phenylenediamine with araldehydes can be efficiently catalyzed by Amberlite IR-120 under solvent-free microwave irradiation, with reactions completing in just 3–5 minutes. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Hours (e.g., 10-12 h) | Minutes (e.g., 3-8 min) | researchgate.net, asianpubs.org |
| Yield | Moderate to Good | Good to Excellent | organic-chemistry.org, rjptonline.org |
| Conditions | Often requires high temp. & reflux | Lower bulk temp., rapid heating | researchgate.net, asianpubs.org |
| Environmental Impact | Higher energy consumption, solvent use | Reduced energy, often solvent-free | nih.gov, rjptonline.org |
Solvothermal Synthesis Techniquesresearchgate.net
Solvothermal synthesis, a method involving a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point, has been applied to the preparation of bis-imidazole precursors. This technique allows for the crystallization of materials that are not stable at their melting points.
A notable application is the solvothermal preparation of benzimidazolium chloride, which serves as an intermediate for the synthesis of bis(2-imino-1,3-dimethylbenzimidazoline) derivatives from various aliphatic and aromatic diamines. researchgate.net This demonstrates the utility of solvothermal methods in creating complex bis-imidazole-based architectures. researchgate.net
Catalyst-Mediated Synthetic Transformationsrsc.org
The use of catalysts is central to modern synthetic strategies for benzimidazoles, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. rsc.org A wide array of catalysts has been explored for the condensation of o-phenylenediamine with aldehydes.
These catalysts can be broadly categorized:
Lewis and Brønsted Acids: Metal triflates like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) have been shown to selectively catalyze the formation of double-condensation products (1,2-disubstituted benzimidazoles). beilstein-journals.org Other acid catalysts include p-toluenesulfonic acid, boric acid, and various metal halides like lanthanum chloride (LaCl₃). nih.govchemmethod.comrsc.org
Heterogeneous Catalysts: To facilitate easier separation and recycling, solid-supported catalysts are increasingly used. Examples include gold nanoparticles supported on titanium dioxide (Au/TiO₂), which effectively catalyze the selective synthesis of 2-substituted benzimidazoles at ambient conditions. nih.govmdpi.com Other heterogeneous systems involve zeolites, silica (B1680970) sulfuric acid, and polymer-supported catalysts. nih.govresearchgate.net
Green and Eco-Friendly Catalysts: In line with green chemistry principles, researchers have developed methodologies using non-toxic and inexpensive catalysts. chemmethod.com These include iodine in combination with hydrogen peroxide (H₂O₂), which mediates an oxidative formal [4+1] cyclization, and sodium hexafluoroaluminate (Na₃AlF₆), a non-toxic and commercially available compound. nih.govbeilstein-archives.org Metal-free catalysts, such as ionic organic solid 1,3-bis(sulfomethyl)imidazoliumate, have also been employed for the double condensation of benzaldehydes and o-phenylenediamine. nih.gov
Table 2: Selected Catalysts for the Synthesis of Benzimidazole Derivatives
| Catalyst | Reactants | Key Advantages | Reference(s) |
| Er(OTf)₃ | o-phenylenediamine, aldehydes | Selective for 1,2-disubstituted products, short reaction time (2-5 min) | beilstein-journals.org |
| Au/TiO₂ | o-phenylenediamine, aldehydes | Ambient conditions, catalyst is reusable | nih.gov, mdpi.com |
| LaCl₃ | o-phenylenediamine, aldehydes | Mild (room temp.), easy product isolation, good yields | nih.gov, semanticscholar.org |
| I₂/H₂O₂ | o-phenylenediamine, benzaldehyde | High synthetic efficiency, mild conditions | beilstein-archives.org |
| VOSO₄ | o-phenylenediamine, aldehydes | Recyclable catalyst, broad substrate scope, high yields | rsc.org |
| Na₃AlF₆ | o-phenylenediamine, aldehydes | Environmentally benign, mild conditions (50 °C), easy workup | nih.gov |
| 1,3-Bis(sulfomethyl)imidazoliumate | o-phenylenediamine, benzaldehydes | Metal-free, acidic catalyst | nih.gov |
Functionalization and Derivatization Strategies of the this compound Core
The inherent reactivity of the this compound scaffold offers multiple avenues for chemical modification. These strategies are broadly categorized into three main areas: altering the central phenylene linker, selectively functionalizing the imidazole rings, and appending coordinating side chains. Each approach allows for the systematic tuning of the ligand's properties.
Substituent Effects on Phenylene Bridge Modification
The electronic nature of substituents on the phenylene ring can impact the acidity of the imidazole N-H protons and the electron density at the coordinating nitrogen atoms. Electron-withdrawing groups (EWGs) are expected to increase the acidity of the N-H protons, potentially influencing deprotonation and subsequent metal complex formation. Conversely, electron-donating groups (EDGs) would enhance the basicity of the imidazole nitrogens, thereby modifying their coordination affinity.
Steric hindrance introduced by bulky substituents on the phenylene bridge can significantly alter the dihedral angle between the two imidazole rings. This conformational change directly affects the bite angle of the ligand when it coordinates to a metal center, which is a critical parameter in determining the geometry and stability of the resulting coordination complex. A database of steric and electronic properties of heteroaryl substituents suggests that quantitative descriptors like buried volume and Sterimol parameters can be used to predict these effects. nih.gov
Table 1: Predicted Effects of Substituents on the Phenylene Bridge
| Substituent | Electronic Effect | Predicted Impact on Imidazole N-H Acidity | Predicted Steric Impact on Inter-ring Dihedral Angle |
| -NO₂ | Electron-withdrawing | Increase | Minimal |
| -Cl | Electron-withdrawing | Increase | Minimal |
| -CH₃ | Electron-donating | Decrease | Moderate |
| -C(CH₃)₃ | Electron-donating | Decrease | Significant |
This table is illustrative and based on general chemical principles, as direct experimental data for the target compound was not found in the provided search results.
Regioselective Functionalization of Imidazole Moieties
The imidazole rings of this compound present multiple sites for functionalization, including the nitrogen atoms (N-1 and N-3) and the carbon atoms (C-4 and C-5). Achieving regioselectivity in these reactions is crucial for creating well-defined ligand architectures.
N-alkylation is a common strategy for modifying the imidazole moieties. In the case of unsymmetrical imidazoles, the outcome of N-alkylation is governed by a combination of steric and electronic factors, as well as the reaction conditions. For instance, in related systems, alkylation under basic conditions typically proceeds via the imidazole anion, with the site of attack influenced by the electronic effects of existing substituents. nih.gov The synthesis of a dicarboxylate derivative, 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid), demonstrates that the C-4 and C-5 positions of the imidazole rings are also amenable to functionalization, leading to ligands with additional coordination sites. researchgate.netnih.gov
The synthesis of related 1,2-disubstituted-4,5-diphenyl-1H-imidazoles highlights that the imidazole core can be constructed with pre-existing functional groups at the 4 and 5 positions, offering an alternative route to functionalized bis-imidazoles. researchgate.net
Introduction of Pendant Arms for Enhanced Ligand Sophistication
The introduction of pendant arms, typically via N-alkylation of the imidazole rings, is a powerful method for enhancing the coordinating ability and complexity of the this compound ligand. These arms can contain additional donor atoms, such as nitrogen, oxygen, or sulfur, allowing for the formation of multinuclear or higher-coordinate complexes.
The general strategy for introducing such arms involves the deprotonation of the imidazole N-H groups with a suitable base, followed by reaction with an alkyl halide containing the desired functional group. nih.gov For example, N-alkylation with ω-haloalkylamines (often protected) can introduce flexible chains terminating in a primary amine, which can then participate in further coordination. Similarly, the use of haloalkylethers or thioethers can introduce soft oxygen or sulfur donors.
The synthesis of related bis(1,2,3-triazole)s with pendant arms illustrates a modular approach where functionalized azides are "clicked" onto a bis-alkyne scaffold, a strategy that could be adapted for bis-imidazoles. nih.gov The choice of the linking chain in the pendant arm (e.g., length, flexibility) is critical in controlling the resulting metal complex's geometry and stability.
Table 2: Examples of Functional Groups for Pendant Arms and Their Potential Coordinating Properties
| Pendant Arm Functional Group | Potential Donor Atoms | Resulting Ligand Type |
| -CH₂CH₂NH₂ | N | N,N'-bidentate, potentially bridging |
| -CH₂CH₂OH | O | N,O-chelate |
| -CH₂CH₂SCH₃ | S | N,S-chelate |
| -CH₂COOH | O | N,O-chelate, potential for hydrogen bonding |
| -CH₂-pyridyl | N | N,N'-chelate, rigid linker |
This table provides examples of potential pendant arms and their expected coordination behavior based on general principles of ligand design.
Coordination Chemistry of 2,2 1,2 Phenylene Bis 1h Imidazole Ligands
Principles of Coordination and Chelation in Bis-Imidazole Systems
The coordination behavior of bis-imidazole ligands is fundamentally dictated by the two nitrogen atoms within the imidazole (B134444) rings, which can act as Lewis bases, donating electron pairs to a metal center. nih.govsemanticscholar.org The imidazole ring is a crucial component in many biological systems, such as in the histidine residues of metalloproteins, highlighting its effective role as a coordination site. nih.gov In ligands like 2,2'-(1,2-phenylene)bis-1H-imidazole, the two imidazole units are linked by a phenyl group, creating a bis-bidentate system.
The key principles governing coordination with this ligand are:
Chelation: The ortho-positioning of the two imidazole groups on the phenylene ring allows the ligand to bind to a single metal ion in a bidentate fashion, forming a stable seven-membered chelate ring. This "chelate effect," where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a primary driver in the formation of discrete molecular complexes.
Bridging: The ligand can also act as a bridging linker, connecting two different metal centers. This occurs when each imidazole group coordinates to a separate metal ion. This bridging capability is essential for the construction of extended one-, two-, and three-dimensional coordination polymers.
Structural Rigidity: The phenylene spacer imparts significant rigidity to the ligand backbone. Unlike flexible aliphatic linkers, this rigidity restricts the conformational freedom, leading to more predictable and well-defined coordination architectures.
Hydrogen Bonding: The N-H proton on the imidazole ring, which is not involved in coordination, can act as a hydrogen bond donor. semanticscholar.orgnih.gov These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, play a crucial role in stabilizing the crystal packing and assembling lower-dimensional networks into higher-dimensional supramolecular structures.
Formation of Mononuclear and Dinuclear Metal Complexes
The chelation capability of this compound and its analogues facilitates the formation of discrete mononuclear and dinuclear metal complexes.
Mononuclear Complexes: When the ligand chelates to a single metal ion, a mononuclear complex is formed. In such a complex, the metal center is coordinated by one or more molecules of the bis-imidazole ligand, along with other co-ligands like anions or solvent molecules to satisfy its coordination sphere. For instance, studies on the related ligand 1,2-bis(2′-ethoxy)phenyl-bis(benzimidazole) (L) show the formation of a mononuclear complex with cobalt, [Co(L)₂(H₂O)₂]Cl₂. rsc.org In this structure, two ligand molecules chelate to one Co(II) center. Similarly, mononuclear square planar copper complexes with the general formula [Cu(RCOO)₂(Him)₂] (where Him is imidazole) have been reported, demonstrating the tendency of imidazole derivatives to form discrete units. nih.gov
Dinuclear Complexes: Dinuclear complexes can arise when a single ligand bridges two metal ions, or more commonly, when two ligands bridge two metal centers. Often, additional anionic ligands like halides or carboxylates assist in bridging the metal ions. For example, the reaction of the aforementioned bis(benzimidazole) ligand with copper(II) chloride results in a dinuclear complex, [Cu(L)Cl₂]₂, where two copper centers are bridged by two chloride atoms, and each copper is chelated by one bis(benzimidazole) ligand. rsc.org The formation of such dinuclear species is highly dependent on the metal-to-ligand ratio and the nature of the counter-ions present during synthesis.
Construction of Extended Coordination Architectures
The ability of this compound and its derivatives to act as bridging ligands is fundamental to the synthesis of coordination polymers, which are extended networks of metal ions linked by organic ligands.
One-dimensional (1D) coordination polymers, or chains, are formed when the bis-imidazole ligand systematically bridges metal centers in a linear fashion. While research on the unsubstituted parent ligand is limited, a derivative, 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid) (H₆Phbidc), has been shown to form a 1D coordination polymer with cadmium(II). In the resulting structure, [Cd(H₂Phbidc)₀.₅(H₂O)₂]n, Cd(II) ions are linked by the deprotonated H₂Phbidc⁴⁻ ligands, creating a chain that extends along one crystallographic axis. Similarly, other bis-imidazole ligands with flexible linkers have been shown to form 1D chains with Mn(II). researchgate.net
Two-dimensional (2D) networks or layers can be constructed in two primary ways. First, 1D coordination polymers can self-assemble into 2D sheets through weaker intermolecular forces. In the case of the Cd(II) polymer mentioned above, the 1D chains are connected through hydrogen bonds to generate a 2D layered structure. Secondly, 2D networks can be formed directly through covalent coordination bonds. For example, the related ligand 1,2-bis((1H-imidazol-1-yl)methyl)benzene (1,2-bimb) reacts with zinc(II) and 2,5-diaminoterephthalic acid to form a dinuclear 2D layered structure. mdpi.com Studies with other bis-imidazole ligands and Mn(II) have also resulted in the formation of 2D coordination polymer sheets. rsc.org
Three-dimensional (3D) frameworks represent the highest level of structural organization in coordination polymers. These can be formed by the covalent linking of metal ions and ligands in all three dimensions or by the interconnection of lower-dimensional structures (1D or 2D) via hydrogen bonds.
Supramolecular 3D Structures: The 2D layers of the Cd(II) polymer incorporating 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylate) are further linked by hydrogen bonds, resulting in a 3D supramolecular structure.
Covalent 3D Frameworks: A more direct route to 3D frameworks involves using the bis-imidazole ligand to connect metal ions or secondary building units (SBUs) into a robust, porous, or interpenetrated network. The related ligand 1,2-bimb has been used to construct a 3D framework with Zn(II) ions. mdpi.com Furthermore, flexible bis-imidazole ligands have been shown to generate complex 3D frameworks with Mn(II), where the final topology is influenced by the ligand's conformation and the coordinating anions. researchgate.net
Coordination with Transition Metal Ions (e.g., Mn(II), Cd(II), Zn(II), Cu(II), Co(II), Rh(II))
The coordination behavior of this compound and its analogues varies depending on the electronic configuration, preferred coordination number, and geometry of the transition metal ion.
Mn(II): Manganese(II) complexes with bis-imidazole ligands display significant structural diversity. Depending on the specific ligand and reaction conditions, Mn(II) can form 1D chains, 2D sheets, and complex 3D frameworks. researchgate.netrsc.org In these structures, the Mn(II) ion typically adopts a distorted octahedral coordination geometry.
Cd(II): Cadmium(II) has been shown to react with a dicarboxylate derivative of the title ligand to form a 1D coordination polymer. The structure contains two distinct Cd(II) centers, both in six-coordinate, distorted octahedral CdN₂O₄ environments, coordinated by nitrogen and oxygen atoms from the ligand and oxygen from water molecules. The reaction of Cd(II) with other ortho-phenylene linked bis-imidazole ligands can also produce dinuclear 2D layered structures. mdpi.com
Zn(II): Zinc(II) readily coordinates with imidazole-based ligands. In simple complexes like [ZnX₂(Im)₂] (X = halide), the Zn(II) ion characteristically displays a distorted tetrahedral coordination geometry, binding to two nitrogen atoms from the imidazole ligands and two halide anions. semanticscholar.orgnih.gov In more complex coordination polymers involving ligands like 1,2-bimb, Zn(II) can exhibit varied coordination geometries, including distorted decahedral [ZnO₅N₂] and tetrahedral [ZnO₃N] environments within the same 3D framework. mdpi.com Theoretical studies show that both the coordination number and geometry significantly impact the properties of Zn(II)-imidazole complexes. rsc.org
Cu(II): Copper(II) complexes with imidazole-containing ligands are well-studied. With related bis(benzimidazole) ligands, Cu(II) can form dinuclear species with bridging chlorides or sulfates, as well as 1D polymers. rsc.org Other studies report mononuclear Cu(II) complexes with distorted square planar geometry and dinuclear "paddle-wheel" structures. nih.govnih.gov The coordination environment can range from square planar to distorted octahedral, reflecting the flexibility of the Cu(II) ion's coordination sphere.
Co(II): Cobalt(II) forms stable complexes with imidazole derivatives. In mononuclear complexes with methacrylate (B99206) and imidazole, Co(II) has been observed in a pentacoordinated, trigonal bipyramidal geometry. nih.gov With a related bis(benzimidazole) ligand, Co(II) has been found to form both mononuclear complexes with octahedral geometry and 1D coordination polymers. rsc.org In simple tetrahedral complexes like Co(imidazole)₂Cl₂, the geometry is dictated by the small size of the chloride ligands. rsc.org
Rh(II): While rhodium complexes incorporating imidazole-derived N-heterocyclic carbene (NHC) ligands are known for their catalytic applications, these involve direct rhodium-carbon bonds and typically feature Rh(I) or Rh(III) centers. acs.orgacs.org The coordination chemistry of Rh(II) with this compound acting as a neutral N,N'-donor ligand is not extensively documented in the surveyed literature.
Data Tables
Table 1: Selected Structural Features of a Cd(II) Coordination Polymer with 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylate)
| Feature | Description |
|---|---|
| Compound | catena-poly[[diaquacadmium(II)]-μ₃-2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylato)] |
| Formula | [Cd(C₁₆H₆N₄O₈)₀.₅(H₂O)₂]n |
| Dimensionality | 1D coordination polymer assembling into a 3D supramolecular network via H-bonds. |
| Metal Center | Cd(II) |
| Coordination Geometry | Distorted Octahedral (CdN₂O₄) |
| Ligand Roles | Bridging ligand, Hydrogen bond donor/acceptor |
Coordination with Lanthanide and Actinide Metal Centers
No published studies were identified that describe the synthesis, structural characterization, or properties of coordination complexes formed between the ligand this compound and lanthanide or actinide metal ions. While the broader field of coordination chemistry has explored the interactions of various bis-imidazole derivatives with f-block elements, research specifically focused on the 1,2-phenylene-bridged variant is not present in the available literature.
Anion and Cation Binding Mechanisms through Coordination Interactions
There is no available research detailing the mechanisms of anion or cation binding by this compound through coordination interactions. Studies on related bis-imidazole systems suggest the potential for such interactions, often involving protonation of the imidazole nitrogen atoms to facilitate anion binding via hydrogen bonding and electrostatic interactions. However, without experimental or computational data for the specific ligand , any discussion of its binding mechanisms would be purely speculative and fall outside the scope of this report.
Applications of 2,2 1,2 Phenylene Bis 1h Imidazole in Advanced Materials Science
Design and Engineering of Metal-Organic Frameworks (MOFs) with 2,2'-(1,2-PHENYLENE)BIS-1H-IMIDAZOLE Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The use of bis(imidazole) ligands like this compound and its derivatives is central to the development of MOFs with tailored properties. These ligands offer well-defined coordination angles and rigidity, which are essential for constructing robust and porous frameworks. nih.govtandfonline.com
A derivative of the primary compound, 2,2′-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid) (H6Phbidc), demonstrates the versatility of this structural motif. This ligand possesses twelve potential donor atoms, enabling it to coordinate with a wide range of metal ions in various modes, leading to structurally diverse materials. mdpi.com For instance, when reacted with manganese(II) acetate (B1210297) under solvothermal conditions, it forms a two-dimensional coordination polymer, [Mn(H4Phbidc)]n. In this structure, each Mn(II) ion is six-coordinated, bound to two nitrogen atoms and four oxygen atoms from the ligands, creating a distorted octahedral geometry. mdpi.com
Table 1: Crystallographic Data for a MOF based on a this compound derivative
| Parameter | Value |
|---|---|
| Formula | [Mn(C16H8N4O8)]n |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 7.3428(15) |
| b (Å) | 11.272(2) |
| c (Å) | 12.764(4) |
| β (°) | 118.73(2) |
| Volume (ų) | 926.4(4) |
Data sourced from a study on a manganese(II) coordination polymer. mdpi.com
The topology of a MOF, which describes the connectivity of its nodes (metal clusters) and linkers, is fundamental to its final structure and properties. The geometry of the this compound linker, with its two divergent coordination sites, allows for the formation of various network topologies. When this class of linker connects metal centers, it can result in frameworks with specific and predictable geometries. For example, the use of rigid bis(imidazole) ligands has been shown to produce 3D frameworks with complex topologies, such as the mog topology in a three-fold interpenetrating network. tandfonline.com The analysis of these underlying networks is crucial for rational MOF design, a concept known as reticular chemistry. acs.orgmdpi.com The specific angles dictated by the 1,2-phenylene substitution pattern in the target linker will influence the resulting framework's dimensionality and pore structure, potentially leading to novel network topologies.
A key advantage of MOFs is their modularity; their properties can be tuned by changing the metal node, the organic linker, or both. mdpi.com The use of this compound and its derivatives exemplifies this principle. By changing the metal ion, frameworks with different pore sizes and functionalities can be engineered. For example, using a similar tris(imidazole)benzene linker with different metals like copper, chromium, and aluminum resulted in MOFs with distinct porosities and CO2 adsorption capacities. chemrxiv.org The TIBM-Cu MOF showed a CO2 uptake of 3.60 mmol/g, significantly higher than its chromium (1.6 mmol/g) and aluminum (2.1 mmol/g) counterparts, highlighting the impact of the metal node on the material's function. chemrxiv.org This principle of modularity allows for the rational design of materials for specific applications, such as gas storage and separation, by carefully selecting the metallic and organic components. nih.govnih.gov
Integration into Covalent Organic Frameworks (COFs) and Porous Crystalline Materials
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers built from light elements linked by strong covalent bonds. While direct use of this compound in COFs is not widely documented in the provided sources, the incorporation of imidazole (B134444) and phenanthroimidazole moieties is an established strategy for creating functional COFs. cas.orgkuleuven.benih.gov These frameworks benefit from the chemical stability and electronic properties of the imidazole ring.
For instance, phenanthroimidazole-based COFs have been designed for photocatalytic hydrogen evolution. cas.orgacs.org The strategic combination of donor and acceptor moieties within the COF structure, facilitated by the imidazole derivative, enhances visible light absorption and promotes the separation of photoexcited electron-hole pairs. cas.orgacs.org One such ketoenamine-linked COF (PIm-COF2) achieved a remarkable hydrogen evolution rate of 7417.5 μmol·g⁻¹·h⁻¹, approximately 20 times higher than a related imine-linked COF. cas.org This performance boost is attributed to the strong donor-acceptor effect within the phenanthro[9,10-d]imidazole unit. cas.org The inherent reactivity of the diamine or dialdehyde (B1249045) derivatives of this compound makes it a promising candidate for integration into new COF structures through similar synthetic strategies.
Table 2: Performance of Imidazole-Derivative-Based Covalent Organic Frameworks (COFs)
| COF Name | Linkage Type | Application | Key Finding |
|---|---|---|---|
| PIm-COF1 | Imine | Photocatalytic Hydrogen Evolution | Average H₂ evolution rate of 358.5 μmol·g⁻¹·h⁻¹. cas.org |
| PIm-COF2 | β-Ketoenamine | Photocatalytic Hydrogen Evolution | Enhanced donor-acceptor effect led to a H₂ evolution rate of 7417.5 μmol·g⁻¹·h⁻¹. cas.orgacs.org |
| PyIm-COF | Imidazole | Sodium-Ion Battery Anode | High specific capacity and excellent cycling stability over 2500 cycles. kuleuven.be |
Development of Polymeric and Hybrid Organic-Inorganic Materials
Beyond crystalline frameworks like MOFs and COFs, this compound and its analogues are used to construct other advanced materials, including coordination polymers and hybrid supramolecular structures. Coordination polymers, which can be 1D, 2D, or 3D, are formed through the self-assembly of metal ions and organic ligands. The bis(imidazole) ligand can bridge metal centers to form extended chains or sheets, as seen in the 2D manganese polymer mentioned previously. mdpi.com
Furthermore, related bis(imidazolium) cations can form hybrid organic-inorganic materials through non-covalent interactions. For example, the dication 2,2′-(p-phenylene)bis(4,5-dihydro-1H-imidazol-3-ium) co-crystallizes with 3-nitrobenzoate anions to form a salt. In the resulting crystal structure, the cations and anions are linked by strong N-H···O hydrogen bonds, creating chains. These chains are further organized by weaker C-H···O interactions and π–π stacking between the imidazole and benzene (B151609) rings, demonstrating how these molecules can direct the assembly of complex supramolecular architectures.
Thin Film Deposition and Surface Functionalization Methodologies
The implementation of materials based on this compound often requires their deposition as thin films or their use in modifying surfaces. Several advanced techniques are employed for this purpose.
One major strategy is the layer-by-layer (LBL) deposition of MOFs to create what are known as surface-mounted MOFs, or SURMOFs. mdpi.comchemrxiv.org This method involves the sequential immersion of a substrate into solutions containing the metal precursor and the organic linker, allowing for precise control over film thickness and orientation. mdpi.com A critical step in this process is often the initial functionalization of the substrate surface to promote nucleation. For instance, surfaces have been modified with compounds like benzimidazole (B57391) to facilitate the heterogeneous nucleation and growth of ZIF-7 and ZIF-8 thin films. nih.gov This pre-functionalization with a similar imidazole-based molecule provides strong covalent anchor points for the subsequent MOF layers. nih.gov
Vapor-phase processing offers a solvent-free alternative for creating uniform and conformal MOF thin films. In a typical metal-organic framework vapor-phase deposition (MOF-VPD) process, a substrate is first coated with a metal-containing precursor layer (e.g., via atomic layer deposition), which is then exposed to the vapor of the organic linker. This vapor-solid reaction transforms the precursor layer into a crystalline MOF film. Other techniques like matrix-assisted pulsed laser evaporation (MAPLE) have also been used to fabricate thin films of imidazole-based frameworks like ZIF-8. mdpi.com
Beyond film formation, imidazole derivatives are used to create self-assembled monolayers (SAMs) for surface functionalization. acs.org Molecules like 1-(3-aminopropyl)-2-methyl-1-imidazole can spontaneously form a compact, protective monolayer on a copper surface, significantly enhancing its corrosion resistance. acs.org The ability of benzimidazole and related heterocyclic compounds to self-assemble is driven by non-covalent forces such as hydrogen bonding and π–π stacking, leading to the formation of highly organized structures at interfaces. cas.org This principle is fundamental for designing functional surfaces with controlled properties. kuleuven.be
Catalytic Applications and Mechanistic Investigations Involving 2,2 1,2 Phenylene Bis 1h Imidazole
Homogeneous Catalysis with 2,2'-(1,2-PHENYLENE)BIS-1H-IMIDAZOLE Metal Complexes
Metal complexes incorporating this compound and its derivatives have demonstrated significant activity in a range of homogeneous catalytic reactions. The electronic and steric properties of the ligand can be readily tuned, influencing the reactivity of the metallic center.
Ruthenium complexes, in particular, have shown promise. Arene-ruthenium(II) complexes featuring imidazole-containing ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. mdpi.com For instance, a binuclear ruthenium complex was synthesized and evaluated in the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source, demonstrating the ligand's ability to support this transformation. mdpi.com In the field of olefin metathesis, ruthenium-indenylidene complexes are effective catalysts, and while specific examples with the parent this compound are being explored, related phosphine-imidazole systems highlight the importance of the N-heterocyclic component in catalyst design. umn.eduresearchgate.net The substitution of phosphine (B1218219) ligands in such complexes drastically alters catalytic activity, underscoring the delicate electronic and steric balance required for efficient catalysis. researchgate.net
Palladium and nickel complexes also exhibit notable catalytic activity. A pyridine-bridged bis-benzimidazolylidene pincer nickel(II) complex, a derivative of the core imidazole (B134444) structure, has been shown to be a robust catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org This catalyst is effective with less-reactive electrophiles like aryl chlorides and tosylates. rsc.org Similarly, palladium(II) complexes with related bis-imidazole phosphine ligands have demonstrated excellent activity in the α-alkylation of acetophenone derivatives. researchgate.net Copper(II) complexes with various imidazole-based ligands are also widely synthesized and studied, with their coordination chemistry suggesting potential applications in oxidation and coupling reactions. rsc.orgrsc.org
| Catalyst/Precursor | Reaction Type | Substrate | Key Conditions | Result | Reference |
| Arene-Ruthenium(II) Complex | Transfer Hydrogenation | Acetophenone | NaOH, 2-propanol, 82 °C | Catalytic conversion to 1-phenylethanol | mdpi.com |
| Pyridine-bridged bis-benzimidazolylidene Ni(II) pincer complex | Suzuki-Miyaura Coupling | Aryl chlorides, Aryl bromides | K₃PO₄, Toluene/H₂O, 120 °C | Efficient cross-coupling with less-activated electrophiles | rsc.org |
| Palladium(II) bis-phosphine imidazole complex | α-alkylation | Acetophenone derivatives | Base, Solvent | Excellent catalytic activity observed | researchgate.net |
Heterogeneous Catalysis and Immobilization Strategies
Immobilizing homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the ease of separation and reusability of the latter. escholarship.orgnih.gov While direct immobilization studies of this compound are emerging, research on related imidazole derivatives provides a clear blueprint for potential strategies.
One effective method involves supporting imidazole-based catalysts on clay minerals. researchgate.netresearchgate.net For example, derivatives of 2-phenyl-1H-imidazole have been supported on calcium- and copper-montmorillonite (Ca-MMT and Cu-MMT) clays. researchgate.net These heterogeneous catalysts were tested in the Henry (nitroaldol) reaction, and in some cases, the immobilized catalyst showed superior yield and shorter reaction times compared to its homogeneous counterpart. researchgate.netresearchgate.net The reusability of such catalysts is a key advantage of heterogenization. researchgate.net
Another approach involves the synthesis of coordination polymers or metal-organic frameworks (MOFs) where the ligand is an integral part of the extended solid structure. researchgate.netrsc.org A two-dimensional coordination polymer has been synthesized using a dicarboxylate derivative, 2,2'-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid), and manganese(II) ions. researchgate.net In this structure, the ligand bridges multiple metal centers, creating a robust, porous material with potential applications in heterogeneous catalysis and gas adsorption. researchgate.netmdpi.com The defined and uniform nature of active sites within MOFs makes them excellent platforms for studying catalytic mechanisms. anl.gov
| Catalyst System | Support/Framework | Reaction Type | Key Finding | Reference |
| 2-phenyl-1H-imidazole derivative | Clay minerals (Ca-MMT, Cu-MMT) | Henry Reaction | Heterogeneous system provided better yields and shorter reaction times than the homogeneous equivalent. | researchgate.netresearchgate.net |
| [Mn(H₄Phbidc)]n | Coordination Polymer | Material Synthesis | A 2D polymer was formed with a distorted octahedral MnN₂O₄ coordination, creating a heterogeneous material. | researchgate.net |
Organocatalysis Mediated by this compound Derivatives
While metal complexes of this compound are primary subjects of catalytic research, the ligand's derivatives also have potential as metal-free organocatalysts. The imidazole moiety itself can act as a nucleophilic or base catalyst. rsc.org
Derivatives of 2-phenyl-1H-imidazole have been successfully employed as organocatalysts for the Henry reaction, which is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde. researchgate.net In a comparative study, several substituted 2-phenyl-1H-imidazole compounds were tested as catalysts, demonstrating that the imidazole core is capable of facilitating the reaction even without a metal center. researchgate.net The efficiency of the reaction was influenced by the substituents on the imidazole and phenyl rings, highlighting the tunability of these organocatalysts. researchgate.net The study compared both homogeneous and heterogeneous (clay-supported) organocatalysis, showing the versatility of these compounds. researchgate.netresearchgate.net
Electrocatalysis and Photocatalysis Principles in Ligand-Metal Systems
The principles of electrocatalysis and photocatalysis are often explored using ligand-metal systems where the ligand plays a crucial role in modulating electron transfer processes and light absorption properties. While specific studies on this compound in these fields are developing, research on related structures provides significant insight.
In electrocatalysis, imidazole derivatives have been studied for their role in the selective hydrogenation of acetylene. researchgate.net Mechanistic studies show that the deprotonation of the imidazole N-H group can significantly influence the catalytic activity and the binding of intermediates to the catalyst surface. researchgate.net Gibbs free energy calculations for the reaction pathway indicate that the electronic properties of the imidazole ring, particularly the charge on the pyridinic nitrogen, correlate with the partial current density for ethylene (B1197577) production. researchgate.net
In photocatalysis, ruthenium complexes with polypyridyl ligands, which share structural similarities with bis-imidazoles, are well-known photosensitizers. rsc.org A complex like [Ru(bipy)₂(dppz)]²⁺, for example, exhibits metal-to-ligand charge-transfer (MLCT) upon light absorption, creating an excited state capable of engaging in electron transfer with substrates. rsc.org Similarly, copper complexes with bis(imino)acenaphthene ligands have been developed as photosensitizers for visible-light-promoted atom transfer radical addition (ATRA) reactions, demonstrating that first-row metals can be used in photoredox catalysis. ntu.edu.sg The ligand framework is essential for achieving the desired photophysical properties and stabilizing the necessary oxidation states of the metal during the catalytic cycle. ntu.edu.sg
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes
Understanding the mechanism of a catalytic reaction is fundamental to improving catalyst design. Kinetic analysis and various spectroscopic techniques are invaluable tools for elucidating reaction pathways, identifying active species, and characterizing intermediates.
Kinetic studies can reveal the order of a reaction with respect to the catalyst, substrates, and any inhibitors or promoters, providing a mathematical model of the catalytic cycle. For the peroxyoxalate chemiluminescence reaction catalyzed by imidazole, kinetic analysis based on light emission and absorption changes allowed for the determination of rate constants for individual steps, including the initial nucleophilic attack of imidazole on the oxalate (B1200264) ester and the subsequent peroxide attack. rsc.org
Spectroscopic probes are used to observe the catalyst under reaction conditions. In-situ X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of a metal center during a catalytic redox cycle. anl.gov For photoredox reactions involving copper photosensitizers, transient absorption spectroscopy helps to characterize the excited states of the catalyst, while UV-visible spectroscopy can monitor the reaction progress. ntu.edu.sg Radical trapping experiments using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) can confirm the involvement of radical intermediates. ntu.edu.sg Furthermore, NMR spectroscopy is a powerful tool for characterizing both the initial catalyst structure and the final reaction products, allowing for the calculation of conversion and yield. mdpi.comresearchgate.net
Supramolecular Chemistry and Self Assembly of 2,2 1,2 Phenylene Bis 1h Imidazole Systems
Self-Assembly Principles for 2,2'-(1,2-PHENYLENE)BIS-1H-IMIDAZOLE Based Architectures
The self-assembly of architectures based on this compound and its derivatives is primarily governed by a combination of non-covalent interactions, including coordination bonds, hydrogen bonding, and π-π stacking. The specific structure of the resulting assembly is influenced by the interplay of these forces, the geometry of the ligand, and the coordination preferences of any metal ions involved.
Derivatives of this compound, such as 2,2′-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid) (H6Phbidc), have been successfully employed in the synthesis of coordination polymers. In these systems, the imidazole (B134444) nitrogen atoms and the carboxylate oxygen atoms act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. For instance, the reaction of H6Phbidc with manganese(II) acetate (B1210297) under solvothermal conditions yields a two-dimensional coordination polymer. In this structure, each Mn(II) ion is coordinated to two nitrogen atoms from one H4Phbidc²⁻ ligand and four oxygen atoms from three different H4Phbidc²⁻ ligands, resulting in a distorted octahedral geometry. The hexadentate nature of the deprotonated ligand facilitates the formation of this layered structure.
The principles of self-assembly are also evident in simpler systems. Imidazole-based Schiff base ligands, for example, can form dimeric supramolecular structures through complementary hydrogen bonding between the imidazole nitrogen atoms and phenolic hydroxyl groups, creating stable 16-membered hydrogen-bonded rings. nih.gov This demonstrates the inherent tendency of imidazole moieties to direct self-assembly through specific and directional interactions.
The rigidity and defined orientation of the imidazole units in this compound make it a candidate for the construction of discrete supramolecular structures as well. While direct experimental evidence for the self-assembly of the parent compound into such structures is limited, the principles derived from related systems suggest its potential to form well-defined oligomers or polymeric chains through a combination of hydrogen bonding and π-π stacking.
Role of Hydrogen Bonding Networks in Crystal Engineering
Hydrogen bonding is a fundamental tool in crystal engineering, providing the directional control necessary to guide the assembly of molecules into predictable and well-defined solid-state architectures. The imidazole group is a particularly effective functional group in this context, as it possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of robust and directional N-H···N hydrogen bonds, leading to the creation of chains, tapes, and more complex networks.
In the crystal structure of the related compound 2,2′-(p-phenylene)bis(4,5-dihydro-1H-imidazol-3-ium) bis(3-nitrobenzoate), intermolecular N—H⋯O hydrogen bonds link the cations and anions, forming one-dimensional chains. researchgate.netsigmaaldrich.com Additionally, C—H⋯O interactions and weak π–π contacts between the imidazole and benzene (B151609) rings further stabilize the crystal packing. researchgate.netsigmaaldrich.com While this is a salt and not the neutral parent compound, it highlights the significant role that hydrogen bonding involving the imidazole ring plays in dictating the supramolecular structure.
The crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazole complexed with benzoic acid further illustrates the power of hydrogen bonding in forming supramolecular assemblies. nih.gov In this case, proton transfer from the carboxylic acid to the imidazole nitrogen results in an ion pair, which then forms dimers through strong N-H···O hydrogen bonds. nih.gov These dimers are further organized by C-H···π and π-π stacking interactions. nih.gov
Table 1: Examples of Hydrogen Bonding in Imidazole-Containing Crystal Structures
| Compound | Hydrogen Bond Type(s) | Supramolecular Motif |
|---|---|---|
| 2,2′-(p-Phenylene)bis(4,5-dihydro-1H-imidazol-3-ium) bis(3-nitrobenzoate) | N—H⋯O, C—H⋯O, π–π stacking | 1D Chains |
| 2-Phenyl-1H-phenanthro[9,10-d]imidazolium benzoate | N—H⋯O, C—H⋯π, π–π stacking | Dimers of ion pairs |
| Bis(2-phenyl-1H-imidazole-κN)silver(I) nitrate | N-H⋯O | Linked ionic units |
Host-Guest Chemistry and Molecular Recognition Phenomena
The ability of the imidazole rings in this compound to participate in hydrogen bonding and coordination interactions makes it a promising candidate for applications in host-guest chemistry and molecular recognition. The two imidazole units can act in concert to bind guest species through multiple points of interaction, potentially leading to high affinity and selectivity.
While specific host-guest studies involving the parent this compound are not extensively documented, research on related compounds provides valuable insights. For example, a tetra-imidazole-appended tetrakis(p-phenylene)ethylene, when complexed with Cu(II) ions, has been shown to act as a fluorescent chemosensor for histidine. nih.gov This recognition is based on the displacement of the imidazole-containing ligand by the imidazole side chain of histidine, leading to a change in the fluorescence signal. This demonstrates the potential for imidazole-based ligands to be used in the selective recognition of biologically relevant molecules.
Furthermore, the host-guest interactions of 2-phenylbenzimidazole (B57529) with dicyclohexanocucurbit ed.govuril (CyH₂Q ed.gov) have been investigated. nih.gov In solution, a 2:1 inclusion complex is formed, where the benzimidazole (B57391) or the phenyl ring of the guest can be encapsulated within the cucurbituril (B1219460) cavity. nih.gov The resulting host-guest complex was then used as a fluorescent probe for the selective detection of Fe³⁺ ions. nih.gov
The pre-organized arrangement of the two imidazole groups in this compound makes it an excellent scaffold for the design of receptors for various guest molecules. The ortho positioning of the imidazole rings could create a well-defined binding pocket suitable for the encapsulation of small molecules or ions. The recognition process would be driven by a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The development of sensors based on this compound, where guest binding leads to a measurable optical or electrochemical response, is a plausible area of application. For instance, coordination of the bis(imidazole) ligand to a fluorescent metal center could be perturbed by the presence of a competing guest, leading to a "turn-on" or "turn-off" sensing mechanism.
Table 2: Molecular Recognition by Related Imidazole-Based Systems
| Host System | Guest | Recognition Principle |
|---|---|---|
| Tetra-imidazole-appended tetrakis(p-phenylene)ethylene-Cu(II) ensemble | Histidine | Ligand displacement |
| Dicyclohexanocucurbit ed.govuril (CyH₂Q ed.gov) | 2-Phenylbenzimidazole | Inclusion complexation |
| G@CyH₂Q ed.gov fluorescent probe | Fe³⁺ ions | Fluorescence quenching |
Design and Formation of Molecular Cages, Rotaxanes, and Catenanes
The construction of mechanically interlocked molecules such as rotaxanes and catenanes, as well as discrete molecular cages, represents a significant challenge in synthetic chemistry. The unique properties of this compound, particularly its ability to act as a bidentate ligand, make it a potential component in the template-directed synthesis of such complex architectures.
The synthesis of rotaxanes and catenanes often relies on templating strategies where a recognition site on a linear "thread" molecule binds to a macrocyclic "wheel," followed by the covalent attachment of bulky "stoppers" to the ends of the thread to prevent dethreading (for a rotaxane) or by cyclizing the thread (for a catenane). The two imidazole nitrogen atoms of this compound are well-suited to act as a binding station for a macrocyclic wheel, either through hydrogen bonding or through coordination to a metal ion incorporated within the macrocycle.
For instance, a common strategy for the synthesis of mdpi.comrotaxanes involves the "threading-followed-by-stoppering" approach. A thread containing a recognition site, such as a secondary ammonium (B1175870) ion, is threaded through a crown ether macrocycle, and the ends are then capped with bulky groups. While not directly involving the target compound, the principles are applicable. The bis(imidazole) unit could be incorporated into a thread-like molecule, and its interaction with a suitable macrocycle could facilitate the formation of a pseudorotaxane intermediate.
Metal-ion templating is another powerful method for the synthesis of interlocked structures. A metal ion can coordinate to ligands on both the thread and the wheel, holding them together in the correct orientation for the final covalent bond-forming reaction. The bis(imidazole) moiety of this compound can act as a bidentate ligand, and if incorporated into either a macrocycle or a thread-like component, it could participate in such a templated synthesis. For example, a mdpi.comcatenane has been synthesized using a zinc(II) ion to template the interlocking of a 2,2',6',2''-terpyridine-containing ring and a 1,10-phenanthroline-containing ring. researchgate.net
The synthesis of molecular cages can also be envisaged using this compound as a building block. By combining this ligand with suitable metal ions or other organic linkers, it should be possible to construct discrete, three-dimensional structures with internal cavities. The geometry of the ligand would play a crucial role in determining the size and shape of the resulting cage.
While specific examples of the use of this compound in the synthesis of molecular cages, rotaxanes, and catenanes are not found in the searched literature, its structural features are highly compatible with the established synthetic methodologies for these complex supramolecular systems.
Dynamic Covalent Chemistry Approaches for Adaptive Supramolecular Systems
Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. This approach allows for the synthesis of complex molecules and materials under thermodynamic control, enabling error correction and the formation of the most stable products. The resulting dynamic covalent systems can adapt their constitution in response to external stimuli, making them attractive for applications in sensing, catalysis, and materials science.
The imidazole ring itself is not typically involved in dynamic covalent reactions. However, the this compound scaffold can be functionalized with groups that are amenable to DCC. For example, the synthesis of a mdpi.comrotaxane has been achieved through a dynamic covalent approach involving the exchange of amidinium ions. mdpi.com In this system, the formamidinium moiety serves as both a dynamic covalent linkage and a binding site for a crown ether. mdpi.com
One can envision modifying this compound with reactive groups such as aldehydes, amines, or thiols, which can participate in reversible reactions like imine formation, disulfide exchange, or boronic ester formation. For instance, if the phenylene ring or the imidazole rings were functionalized with aldehyde groups, they could undergo reversible condensation reactions with primary amines to form a dynamic library of imines. In the presence of a template, this dynamic system could be biased towards the formation of a specific macrocycle or cage structure.
The use of DCC in the construction of single-chain nanoparticles (SCNPs), which are formed by the self-folding of polymer chains through intramolecular crosslinking, is an emerging area. A polymer decorated with this compound units could be crosslinked using dynamic covalent bonds, leading to the formation of "intelligent" nanoparticles that can adapt their structure in response to environmental changes.
While direct applications of this compound in dynamic covalent chemistry have not been reported in the searched literature, its robust scaffold and the potential for functionalization make it a promising platform for the development of adaptive supramolecular systems. The incorporation of this unit into dynamic covalent libraries could lead to the discovery of novel receptors, catalysts, and materials with tunable properties.
Theoretical and Computational Chemistry Studies of 2,2 1,2 Phenylene Bis 1h Imidazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 2,2'-(1,2-phenylene)bis-1H-imidazole. DFT methods provide a good balance between computational cost and accuracy for systems of this size.
The electronic properties of imidazole (B134444) derivatives are largely dictated by the delocalization of electrons within the aromatic rings and the role of the nitrogen atoms in distributing electron density. ppor.az Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. ppor.az The HOMO-LUMO energy gap is a significant indicator of a compound's stability and reactivity; a smaller gap generally implies higher reactivity. ppor.az
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. ijsrset.com For this compound, the nitrogen atoms of the imidazole rings are expected to be regions of negative potential, making them likely sites for protonation and coordination with metal ions.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are outlined in the table below.
| Global Reactivity Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
These calculations are instrumental in predicting how this compound and its derivatives will behave in various chemical environments, guiding the synthesis of new materials with desired properties.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and dynamics of molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the imidazole rings to the central phenylene group, MD simulations can provide detailed insights into its preferred shapes and how it interacts with its environment.
In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. For instance, MD simulations can reveal the existence of intramolecular hydrogen bonding, which can confer conformational rigidity. acs.org
MD simulations are also invaluable for studying the dynamics of the molecule as a ligand when it interacts with biological macromolecules or other materials. For example, simulations can be used to understand the process of a ligand binding to a protein or partitioning into a lipid membrane. nih.gov By analyzing the simulation trajectories, one can determine key information such as binding free energies, the specific interactions that stabilize the complex, and any conformational changes that occur upon binding. mdpi.com
| Parameter | Information Gained from MD Simulations |
| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |
| Radius of Gyration (Rg) | Compactness of the molecule's structure. |
| Principal Component Analysis (PCA) | Dominant modes of motion and conformational changes. |
| Free Energy Landscapes | Identification of stable conformational states and the barriers between them. |
Spectroscopic Property Prediction and Interpretation via Computational Methods
Computational methods, primarily DFT, are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful tool for structural characterization. By calculating theoretical spectra and comparing them with experimental data, researchers can confirm the structure of a synthesized compound like this compound.
Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental values to validate structural assignments. asianpubs.orgniscpr.res.in
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. asianpubs.org This can help in understanding the photophysical properties of the molecule. The table below summarizes the application of computational methods for spectroscopic analysis.
| Spectroscopic Technique | Computational Method | Predicted Properties | Application |
| Infrared (IR) & Raman Spectroscopy | DFT | Vibrational frequencies and intensities | Assignment of vibrational modes and functional group identification. |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO) | Chemical shifts and coupling constants | Structural elucidation and confirmation. |
| UV-Vis Spectroscopy | TD-DFT | Electronic transition energies and oscillator strengths | Interpretation of electronic absorption spectra and prediction of color. |
The accuracy of these predictions is often improved by considering the solvent effects, which can be modeled using various continuum or explicit solvent models. asianpubs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction products, providing a detailed step-by-step description of the reaction pathway.
DFT calculations are commonly used to locate the geometries of reactants, products, and transition states. The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state, which provides insight into the reaction kinetics. For example, computational studies can be used to investigate nucleophilic substitution reactions involving the imidazole ring. semanticscholar.org
Furthermore, computational modeling can be used to explore different possible reaction pathways and determine the most favorable one. This is particularly useful for complex reactions where multiple products can be formed. The insights gained from these studies can be used to optimize reaction conditions to favor the desired product and improve reaction yields. For instance, computational modeling has been used to understand the cyclization reactions that form benzimidazole (B57391) N-oxides. mdpi.com
Application of Machine Learning in the Design and Discovery of this compound Derivatives
Machine learning (ML) is an emerging and powerful tool in chemistry that can accelerate the design and discovery of new molecules with desired properties. easpublisher.com For this compound, ML models can be trained on existing chemical data to predict the properties of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates.
One of the key applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models establish a mathematical relationship between the molecular structure (represented by molecular descriptors) and a specific activity or property. Once a reliable model is built, it can be used to screen large virtual libraries of this compound derivatives and identify those with the highest predicted activity or desired properties.
Deep learning and generative models are also being used for de novo molecular design. mdpi.com These models can learn the underlying patterns in chemical space from large datasets of known molecules and then generate new, previously unseen molecular structures that are predicted to be active. This approach can be used to design novel this compound derivatives with optimized properties for specific applications, such as in materials science or medicinal chemistry. nih.gov
| Machine Learning Application | Description | Potential for this compound |
| QSAR/QSPR | Develops models to predict activity/properties from molecular structure. | Prediction of properties like solubility, electronic properties, or biological activity of new derivatives. |
| De Novo Design | Generates novel molecular structures with desired properties. | Creation of new derivatives with enhanced fluorescence, metal-binding affinity, or other target properties. |
| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential hits. | High-throughput screening of virtual libraries of derivatives to find candidates for specific applications. |
| Reaction Prediction | Predicts the outcome of chemical reactions. | Optimization of synthetic routes for novel derivatives. |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2,2 1,2 Phenylene Bis 1h Imidazole and Its Metal Complexes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and the solid state. emerypharma.com For 2,2'-(1,2-phenylene)bis-1H-imidazole, ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms. rsc.org
2D NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex structures like metal complexes or derivatives. emerypharma.comipb.pt
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, helping to map out the connectivity of proton networks within the phenylene and imidazole (B134444) rings. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different fragments of the molecule, such as the imidazole rings to the phenylene backbone.
Solid-State NMR (SSNMR) is particularly useful for characterizing the structure of materials that are insoluble or for studying the solid-state packing and intermolecular interactions. researchgate.net For coordination polymers of this compound, SSNMR can provide information about the local environment of the ligand and the metal ion, complementing the long-range order information from X-ray diffraction. researchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structurally Related Bis-imidazole Compounds This table provides expected chemical shift ranges based on data from analogous structures.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compound |
|---|---|---|---|
| ¹H | Imidazole N-H | 12.8 - 13.0 rsc.orgmdpi.com | 2-phenyl-1H-benzo[d]imidazole rsc.org |
| ¹H | Aromatic C-H (Phenylene/Benzene) | 7.2 - 8.6 rsc.orgmdpi.com | 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) mdpi.com |
| ¹³C | Imidazole C=N | ~150 mdpi.com | 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) mdpi.com |
| ¹³C | Aromatic C (Phenylene/Benzene) | 115 - 140 rsc.orgmdpi.com | 2-cyclohexyl-1H-benzo[d]imidazole rsc.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are highly sensitive to changes in molecular structure, bonding, and symmetry upon metal coordination. nih.gov
Infrared (IR) Spectroscopy is routinely used to identify characteristic functional groups. nih.gov For this compound, key vibrational bands include N-H stretching, C=N stretching of the imidazole ring, and C-H stretching and bending of the aromatic rings. scirp.org Upon coordination to a metal ion, shifts in the positions and intensities of these bands, particularly the C=N stretching frequency, provide direct evidence of ligand-metal bond formation. nih.gov
Raman Spectroscopy is a complementary technique to IR spectroscopy. scitepress.org Due to different selection rules, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.govscitepress.org This is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Imidazole-Containing Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comment |
|---|---|---|
| N-H Stretch | 3100 - 3400 nih.gov | Broad band, indicates hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 nih.gov | Sharp peaks characteristic of the phenylene and imidazole rings. |
| C=N Stretch | 1590 - 1620 nih.gov | Position is sensitive to coordination with a metal center. |
| Aromatic C=C Stretch | 1450 - 1580 nih.gov | Multiple bands indicating the aromatic systems. |
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to confirm the molecular formula of this compound and its complexes by matching the experimentally measured mass with the calculated exact mass. mdpi.com Analysis of the isotopic pattern further confirms the elemental composition, which is particularly useful for metal complexes.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. This analysis provides valuable structural information by revealing how the molecule breaks apart, helping to confirm the connectivity of the phenylene and imidazole fragments.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species with unpaired electrons, such as transition metal complexes where the metal ion is in a paramagnetic state (e.g., Cu(II), Mn(II), high-spin Fe(II)). nih.govnih.gov
For paramagnetic metal complexes of this compound, EPR spectroscopy provides detailed information about the electronic structure and the immediate coordination environment of the metal center. ethz.chresearchgate.net The EPR spectrum is characterized by the g-factor and hyperfine coupling constants (A).
g-factors provide information about the symmetry of the metal's environment. For instance, in Cu(II) complexes, an axial spectrum with g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, typically found in elongated octahedral or square planar geometries. ethz.ch
Hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu, I=3/2) and with the nuclear spins of coordinating ligand atoms (superhyperfine coupling), such as ¹⁴N (I=1) from the imidazole rings. cardiff.ac.uknih.gov The magnitude of the copper hyperfine coupling constant (A∥) gives insight into the covalent character of the metal-ligand bond. ethz.ch The superhyperfine structure, especially when resolved at lower frequencies like S-band or L-band, can directly indicate the number of nitrogen atoms coordinated to the metal ion. nih.gov
Table 4: Illustrative EPR Parameters for a Typical Tetragonally Distorted Cu(II) Complex
| EPR Parameter | Typical Value | Information Provided |
|---|---|---|
| g∥ (parallel component) | 2.2 - 2.4 | Geometry and nature of the ground electronic state. ethz.ch |
| g⊥ (perpendicular component) | 2.04 - 2.10 | Geometry and nature of the ground electronic state. ethz.ch |
| A∥ (parallel hyperfine coupling) | 150 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond. ethz.ch |
| A⊥ (perpendicular hyperfine coupling) | 10 - 40 x 10⁻⁴ cm⁻¹ | Provides additional structural detail. |
Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. rsc.org
For derivatives of this compound that are chiral, either through the introduction of chiral substituents or through the formation of inherently chiral (atropisomeric) structures, CD spectroscopy is a powerful tool. It can be used to:
Confirm Enantiomeric Purity: The CD spectra of two enantiomers are mirror images of each other. whiterose.ac.uk
Determine Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R/S or M/P) of the molecule can be assigned. whiterose.ac.uk
Study Supramolecular Chirality: When the achiral this compound ligand coordinates to a metal center to form a chiral complex, or when it binds to a chiral guest molecule, an induced circular dichroism (ICD) signal can be observed. nsf.gov The sign and intensity of the CD signals (Cotton effects) provide information about the preferred helical conformation or the chiral arrangement of chromophores in the complex. nsf.govnih.gov
Future Research Directions and Emerging Paradigms for 2,2 1,2 Phenylene Bis 1h Imidazole
Exploration of Novel Coordination Modes and Architectures
The future of 2,2'-(1,2-phenylene)bis-1H-imidazole research is intrinsically linked to the discovery of new ways it can bind to metal ions and the complex structures that result. Its two imidazole (B134444) units offer multiple nitrogen donor atoms, making it a versatile building block for supramolecular chemistry. globaljournals.orgsibran.ru
Future investigations are moving towards creating intricate, multidimensional structures. For instance, derivatives of the core ligand, such as 2,2′-(1,2-phenylene)bis(1H-imidazole-4,5-dicarboxylic acid), have been shown to act as multidentate linkers with up to twelve potential donor atoms. researchgate.net This functionality allows for the construction of two-dimensional (2D) coordination polymers where a single metal ion, like manganese(II), is coordinated by multiple atoms from different ligand molecules, creating extended networks. researchgate.net The self-assembly of such ligands with metal ions can lead to discrete, thermodynamically stable supramolecular coordination complexes (SCCs), such as molecular triangles. researchgate.net
The formation of these architectures is not solely dependent on direct metal-ligand bonds. Weak intermolecular forces, including hydrogen bonding and π-π stacking, play a crucial role in assembling and stabilizing the final structures. nih.govrsc.org Research into related bis-imidazole systems has demonstrated how these non-covalent interactions can dictate the crystal packing and lead to the formation of one-dimensional chains and other extended motifs. nih.gov The exploration of multinuclear complexes, where multiple metal centers are bridged by the ligand, is another promising area, with related systems forming binuclear ruthenium complexes. mdpi.com
Table 1: Examples of Supramolecular Architectures with Bis-Imidazole Ligands
| Architecture Type | Key Features | Driving Forces | Potential Application | Reference |
|---|---|---|---|---|
| Coordination Polymer (2D) | Extended network structure in a plane. | Metal-ligand coordination bonds. | Catalysis, Gas Sorption | researchgate.net |
| Supramolecular Chain (1D) | Linear assembly of molecules. | Hydrogen bonding, π-π interactions. | Crystal Engineering | nih.gov |
| Discrete Molecular Triangle | Self-assembly into a specific geometric shape. | Coordination-driven self-assembly. | Molecular Recognition | researchgate.net |
| Binuclear Complex | Contains two metal centers bridged by ligands. | Ligand bridging capability. | Bioinorganic Chemistry | mdpi.com |
Integration into Smart and Responsive Material Systems
A significant emerging paradigm is the incorporation of this compound and its derivatives into "smart" materials. These materials are designed to undergo rapid and reversible changes in their properties in response to external environmental stimuli. nih.gov The imidazole moiety is particularly well-suited for this purpose due to its pH-sensitive nature and its ability to participate in various non-covalent interactions.
Future research will likely focus on integrating this bis-imidazole ligand into stimuli-responsive polymers. mdpi.commdpi.com These polymers can be designed to react to a variety of triggers:
pH-Responsive: The nitrogen atoms in the imidazole rings can be protonated or deprotonated depending on the ambient pH. Incorporating the ligand into a polymer could create materials that swell, shrink, or release a payload in response to specific pH changes, which is highly relevant for drug delivery systems targeting acidic tumor microenvironments or specific cellular compartments. nih.gov
Temperature-Responsive: By combining the ligand with thermo-responsive polymers like those exhibiting a lower critical solution temperature (LCST), hybrid materials could be developed that change their solubility or conformation at a specific temperature. mdpi.com
Redox-Responsive: Functionalization of the ligand, for example, by introducing groups like nitroimidazoles, could create materials sensitive to the redox potential of their environment. nih.gov Such systems are of interest for targeting hypoxic (low oxygen) conditions found in solid tumors. nih.gov
Photo-Responsive: Derivatives of the core structure, such as bis(benzimidazol-2-yl-3-oxide)benzenes, are being investigated as photoactive materials, opening the door for light-responsive systems. mdpi.com
Table 2: Potential Stimuli-Responsive Systems Incorporating Imidazole Derivatives
| Stimulus | Responsive Polymer Type | Mechanism | Potential Application | Reference |
|---|---|---|---|---|
| pH | Polymers with imidazole side chains | Protonation/deprotonation of imidazole nitrogen atoms causes conformational or solubility changes. | Targeted drug delivery, biosensors. | mdpi.comnih.gov |
| Temperature | Hybrid polymers (e.g., with PNIPAm) | Polymer undergoes a phase transition (LCST/UCST) at a specific temperature. | Thermo-gated release systems. | mdpi.com |
| Redox Potential | Polymers with redox-active groups (e.g., nitroimidazole) | Chemical reduction/oxidation of the functional group triggers a response. | Hypoxia-activated therapies. | nih.gov |
| Light | Polymers with photo-isomerizable or photo-cleavable groups | Light induces a change in molecular structure (e.g., cis-trans isomerization). | Photo-controlled release. | mdpi.commdpi.com |
High-Throughput Synthesis and Screening for Accelerated Discovery
To unlock the full potential of this compound, the pace of discovering new derivatives with enhanced properties must be accelerated. High-throughput synthesis and screening methods are emerging as critical tools for this purpose. Instead of traditional, one-at-a-time synthesis, these approaches allow for the rapid creation of large libraries of related compounds.
Key strategies that will shape future research include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. rsc.org Adapting MCRs for the synthesis of substituted bis-imidazoles would enable the rapid generation of diverse derivatives by simply varying the initial building blocks. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis process. researchgate.netmdpi.com This technique has been successfully used to prepare related bis-benzimidazole N-oxides and other imidazole derivatives. mdpi.commdpi.com
Automated Synthesis: The integration of robotics and automated platforms can further accelerate the creation of compound libraries, enabling systematic exploration of the chemical space around the core bis-imidazole structure.
Once these libraries are synthesized, high-throughput screening can be employed to rapidly test them for desired properties, such as catalytic activity, binding affinity, or cellular effects, thereby accelerating the identification of lead compounds for specific applications.
Sustainable Chemistry Principles in this compound Research
Modern chemical research places a strong emphasis on sustainability. Future work on this compound will increasingly incorporate green chemistry principles to minimize environmental impact. researchgate.net
Emerging trends in this area include:
Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents, such as water or ionic liquids. nih.govrsc.org Eco-friendly aqueous approaches have been reported for the synthesis of other imidazole hybrids. nih.gov
Catalytic Efficiency: Developing highly efficient catalytic systems that can be used in small amounts and recycled multiple times. rsc.org For example, solid-supported catalysts like HBF4–SiO2 have been shown to be effective and recyclable for imidazole synthesis. rsc.org
Energy Efficiency: Employing energy-efficient synthesis methods like microwave irradiation or ultrasound, which reduce energy consumption compared to conventional heating. researchgate.net
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. rsc.org
The application of this ligand in sustainable chemical processes, such as in catalysts for renewable alcohol-based transfer hydrogenation, further underscores its potential role in green chemistry. acs.org
Table 3: Green Chemistry Approaches in Imidazole Synthesis
| Principle | Approach | Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Multicomponent Reactions (MCRs) | High atom economy, fewer synthetic steps. | rsc.org |
| Safer Solvents | Aqueous Synthesis | Reduces use of hazardous organic solvents. | nih.gov |
| Energy Efficiency | Microwave Irradiation | Drastically reduces reaction times and energy input. | researchgate.net |
| Catalysis | Use of Recyclable Solid-Supported Catalysts | Minimizes catalyst waste and allows for reuse. | rsc.org |
Interdisciplinary Approaches and Synergistic Research Collaborations
The most significant breakthroughs involving this compound will likely arise from the convergence of different scientific disciplines. The complexity of modern scientific challenges requires collaboration between experts in various fields.
Future research will be characterized by synergistic collaborations:
Chemistry and Materials Science: Synthetic chemists can design and create novel bis-imidazole derivatives, which materials scientists can then incorporate into advanced materials, such as the cathodes for high-voltage, ultrastable lithium-ion batteries. rsc.org
Chemistry and Biology/Medicine: The development of bis-imidazole-based compounds as potential therapeutic agents requires a close partnership between synthetic chemists, who prepare the molecules, and biologists, who evaluate their activity against targets like cancer cells or pathogens. mdpi.comnih.gov
Experimental and Computational Chemistry: The synthesis and testing of new compounds can be guided and rationalized by computational studies. nih.gov In silico methods like molecular docking can predict how a ligand might bind to a biological target, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.gov
Chemistry and Engineering: The scale-up of sustainable synthesis methods and the fabrication of devices based on smart materials require the expertise of chemical and materials engineers.
These interdisciplinary efforts will be essential for translating fundamental discoveries about the chemistry of this compound into practical applications that address real-world problems in energy, medicine, and materials.
Q & A
Q. What are the common synthetic routes for preparing 2,2'-(1,2-phenylene)bis-1H-imidazole, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 1,2-diaminobenzene with aromatic diacids under reflux conditions. For example, analogous bis-imidazoles are synthesized using 1,2-diaminobenzene and diacids like benzene-1,4-dicarboxylic acid, yielding products with 63–90% efficiency depending on substituents . Optimization involves adjusting solvent polarity (e.g., methanol vs. acetonitrile), temperature, and stoichiometry. Lower yields (e.g., 63% for fluorinated derivatives) may arise from steric or electronic effects of substituents, necessitating iterative refinement of reaction parameters.
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR) is critical for confirming imidazole proton environments and aromatic backbone integrity . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves bond geometries and packing motifs. Elemental analysis further ensures stoichiometric purity.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural determination?
High-resolution X-ray diffraction data paired with robust refinement software (e.g., SHELXL ) is essential. For twinned crystals, twin-law identification and iterative refinement are required. Low-resolution data may benefit from complementary techniques like Hirshfeld surface analysis or density functional theory (DFT)-optimized structural models to validate atomic positions .
Q. What computational methods are suitable for probing the electronic properties and supramolecular interactions of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis sets) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystallized samples, linking structural features to stability or aggregation behavior .
Q. How does this compound behave in coordination chemistry, and what metal-ligand applications exist?
The bis-imidazole motif acts as a polydentate ligand, forming complexes with transition metals (e.g., Cd(II) in thiocyanato-bridged supramolecular structures ). Metal affinity depends on imidazole N-donor sites and steric constraints. Applications include catalysis or luminescent materials, where ligand geometry tunes metal-centered electronic transitions.
Data Contradiction and Optimization
Q. How can conflicting reports on synthesis yields or crystallographic data be resolved?
Discrepancies in yields (e.g., 63% vs. 90% for fluorinated vs. non-fluorinated derivatives ) often stem from substituent effects. Systematic variation of diacid substituents (electron-withdrawing vs. donating groups) can isolate steric/electronic contributions. For crystallographic conflicts, cross-validating data with alternative software (e.g., Olex2 vs. SHELXL ) and revisiting experimental conditions (e.g., solvent choice for crystallization) is advised.
Methodological Resources
- Synthesis : Follow protocols for analogous bis-imidazoles, emphasizing solvent selection and diacid reactivity .
- Crystallography : Use SHELX suite for structure solution/refinement, particularly for handling twinned data .
- Computational Analysis : Employ Gaussian or CrystalExplorer for DFT and Hirshfeld studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
